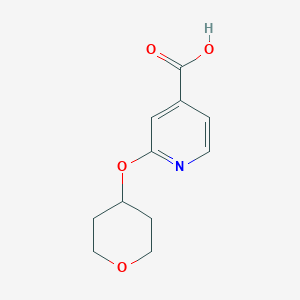

2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid

Description

Properties

IUPAC Name |

2-(oxan-4-yloxy)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c13-11(14)8-1-4-12-10(7-8)16-9-2-5-15-6-3-9/h1,4,7,9H,2-3,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVKDIDPAEBELMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001189825 | |

| Record name | 2-[(Tetrahydro-2H-pyran-4-yl)oxy]-4-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001189825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086379-86-3 | |

| Record name | 2-[(Tetrahydro-2H-pyran-4-yl)oxy]-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086379-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(Tetrahydro-2H-pyran-4-yl)oxy]-4-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001189825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid typically involves the reaction of isonicotinic acid with tetrahydropyran derivatives. One common method is the etherification of isonicotinic acid with tetrahydro-2H-pyran-4-ol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid in a suitable solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrahydropyran ring can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isonicotinic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could act as an inhibitor of bacterial enzymes, thereby exhibiting antibacterial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Differences

The compound is part of a broader class of isonicotinic acid derivatives. Key structural analogs include:

Key Observations :

- Lipophilicity: The THP group in the target compound balances lipophilicity and solubility better than cyclohexylamino or anilino substituents, which are more hydrophobic.

- Metabolic Stability : Unlike 2-hydroxyisonicotinic acid, which undergoes rapid hydroxylation and ring cleavage , the THP ether in the target compound may resist initial enzymatic attack, prolonging its half-life.

- Steric Effects: The THP group’s steric bulk at the 4-position may hinder interactions with enzymes or receptors compared to smaller substituents like hydroxyl or amino groups.

Metabolic Pathway Contrasts

- 2-Hydroxyisonicotinic Acid : Metabolized via hydroxylation at the 2-position, followed by further oxidation to 2,6-dihydroxyisonicotinic acid (citrazinic acid), which undergoes ring cleavage to succinic acid semialdehyde .

- Target Compound: The THP substituent likely alters the metabolic pathway. Enzymatic hydrolysis of the ether bond could release isonicotinic acid, which may follow the canonical degradation route. However, the THP group’s stability might delay this process, as seen in related ether-containing pharmaceuticals .

- Cyclohexylamino/Amino Derivatives: These may undergo deamination or N-acetylation, leading to distinct metabolites compared to ether-linked substituents.

Physicochemical Properties (Inferred)

| Property | 2-(THP-4-yloxy)isonicotinic Acid | 2-Hydroxyisonicotinic Acid | 2-Anilinoisonicotinic Acid |

|---|---|---|---|

| LogP (estimated) | ~1.2–1.5 | ~0.5 | ~2.0 |

| Aqueous Solubility | Moderate (THP enhances solubility vs. cyclohexyl) | High | Low |

| Metabolic Stability | High (ether resistance) | Low | Moderate |

Biological Activity

2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a tetrahydropyran moiety linked to an isonicotinic acid framework. This unique structure may contribute to its biological activity by influencing its interaction with various molecular targets.

The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes, potentially acting as an enzyme inhibitor or receptor modulator. Such interactions can lead to alterations in signaling pathways, which are critical for various physiological processes.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For example, related isonicotinic acid derivatives have shown effectiveness against a range of bacterial strains, suggesting a potential application in treating infections .

Anticancer Activity

Research has also explored the anticancer potential of compounds containing the tetrahydropyran structure. In particular, studies on platinum complexes linked to tetrahydropyran have demonstrated enhanced cytotoxicity in resistant cancer cell lines. These findings suggest that this compound may play a role in overcoming drug resistance in cancer therapy .

Study on Antidepressant Activity

A study evaluating the antidepressant-like effects of related compounds found that certain derivatives exhibited significant behavioral improvements in animal models. These compounds acted as partial agonists at nicotinic acetylcholine receptors, which are implicated in mood regulation .

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that this compound has a favorable safety profile, with low cytotoxicity observed in vitro. This characteristic is essential for further development as a therapeutic agent.

Data Tables

Q & A

Q. What are the standard synthetic routes for 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid, and how can reaction efficiency be assessed?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving tetrahydro-2H-pyran-4-ol and isonicotinic acid derivatives. Reaction efficiency is typically quantified using metrics such as yield (%), purity (HPLC or NMR), and reaction time. For example, AI-powered retrosynthesis tools (e.g., Reaxys or Pistachio models) can predict feasible routes by analyzing analogous reactions, such as those for 4-(tetrahydropyran-4-yloxy)benzaldehyde . Optimization may involve adjusting solvent polarity (e.g., DMF vs. THF) or catalysts (e.g., Pd-based for coupling).

Q. Which spectroscopic techniques are optimal for structural characterization of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm the pyran ring substitution pattern and isonicotinic acid linkage. For example, pyran ring protons typically resonate at δ 3.5–4.5 ppm .

- HPLC-MS : To verify molecular weight (C₁₁H₁₃NO₄, MW 239.23) and purity. Reagents like 2,4-diphenyl-pyranylium tetrafluoroborate (DPP-TFB) can aid in ionization for MS detection .

- FT-IR : To identify carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) functional groups.

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (e.g., 0, 7, 14 days). Pharmacopeial protocols for related heterocyclic acids, such as nonanoic acid derivatives, recommend using trifluoroacetic acid (TFA) in mobile phases to enhance peak resolution .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Orthogonal Assays : Compare results from in vitro (e.g., enzyme inhibition) and cell-based assays to rule out methodological artifacts.

- Meta-Analysis : Systematically review variables like solvent (DMSO vs. aqueous), concentration ranges, and cell lines used in prior studies. For instance, discrepancies in IC₅₀ values may arise from differential membrane permeability in cell models .

- Controlled Replication : Reproduce experiments under standardized conditions (e.g., USP32 assay guidelines for carboxylic acid derivatives) .

Q. How can computational modeling enhance understanding of its mechanism of action?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or receptors). The tetrahydro-pyran moiety may influence steric interactions .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with observed biological activity. Models for similar pyran derivatives suggest that electron-withdrawing groups enhance stability .

Q. What advanced separation techniques improve purification of synthetic intermediates?

- Methodological Answer :

- Membrane Chromatography : Utilize ceramic membranes for scalable separation of polar intermediates, as described in CRDC subclass RDF2050104 .

- Simulated Moving Bed (SMB) Chromatography : Optimize solvent gradients (e.g., acetonitrile/water) for high-purity isolation. This method is validated for isonicotinic acid analogs in pharmacopeial frameworks .

Q. How can environmental fate studies be designed to evaluate its persistence in aquatic systems?

- Methodological Answer :

- LC-MS/MS with Isotopic Labeling : Track degradation products using ¹³C-labeled analogs.

- Biodegradation Assays : Incubate with activated sludge and monitor via COD (chemical oxygen demand) measurements. Protocols from atmospheric chemistry research on energy-related pollutants (e.g., scavenging rates) can be adapted .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.